Phenyl alpha-D-glucopyranoside

Vue d'ensemble

Description

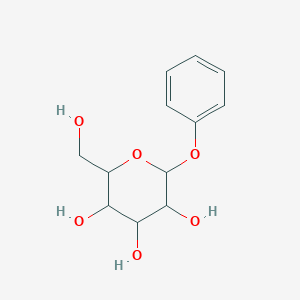

Phenyl alpha-D-glucopyranoside is a glycoside compound where a phenyl group is attached to the anomeric carbon of alpha-D-glucopyranose. This compound is known for its role in various biochemical processes and its applications in scientific research. It is a derivative of glucose, a fundamental carbohydrate in energy metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenyl alpha-D-glucopyranoside can be synthesized through the reaction of alpha-D-glucopyranose with phenol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the glycosidic bond.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of production.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis of phenyl α-D-glucopyranoside occurs through acid-catalyzed and uncatalyzed pathways, with mechanisms influenced by pH and structural features.

Acid-Catalyzed Hydrolysis

-

Mechanism : Proceeds via specific acid catalysis involving protonation of the glycosidic oxygen, followed by heterolysis of the C–O bond to form a carbocation intermediate .

-

Kinetics :

Uncatalyzed Hydrolysis

-

Mechanism : Follows a dissociative pathway with partial proton transfer in the transition state.

-

Kinetic Isotope Effects (KIE) :

| Condition | Rate Constant (k, s⁻¹) | Half-Life (25°C) |

|---|---|---|

| Acidic (pH 1.5) | 1.2 × 10⁻⁴ | ~1.6 hours |

| Neutral (pH 7) | 4.7 × 10⁻¹⁵ | ~4.7 million years |

Synthetic Modifications

Phenyl α-D-glucopyranoside undergoes functional group transformations for applications in glycochemistry and drug design.

Reduction of Nitro Derivatives

-

Reaction : Reduction of p-nitrophenyl-α-D-glucopyranoside yields p-aminophenyl-α-D-glucopyranoside.

Acylation Reactions

-

Succinylation/Glutarylation :

| Anhydride | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Succinic | p-(succinylamido)-phenyl-α-D-gluco | 67 | 65–66 |

| Glutaric | p-(glutarylamido)-phenyl-α-D-gluco | 63 | 167–168 |

Glycosylation

-

Thiophenolysis : Acid-catalyzed reaction with thiophenol produces phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-glucopyranoside .

Enzyme-Mediated Reactions

Phenyl α-D-glucopyranoside is a substrate for glycosidases, enabling studies of enzymatic specificity and inhibition.

β-Glucosidase Activity

-

Hydrolysis : Cleaved by β-glucosidases to release glucose and phenol.

Inhibition Studies

-

Anti-inflammatory Activity : Modulates NF-κB nuclear translocation in macrophages, reducing proinflammatory cytokine expression (e.g., TNF-α by 60% at 100 μM) .

Stability and Degradation

Applications De Recherche Scientifique

Phenyl alpha-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage.

Biology: It serves as a substrate in enzymatic assays to investigate the activity of glycosidases.

Industry: It is utilized in the synthesis of other glycoside compounds and as a building block in the production of complex carbohydrates.

Mécanisme D'action

Phenyl alpha-D-glucopyranoside is similar to other glycosides such as phenyl beta-D-glucopyranoside and phenyl beta-D-galactopyranoside. its unique structural features, such as the alpha configuration of the glycosidic bond, confer distinct biochemical properties. For example, this compound may exhibit different enzymatic inhibition profiles compared to its beta counterparts .

Comparaison Avec Des Composés Similaires

- Phenyl beta-D-glucopyranoside

- Phenyl beta-D-galactopyranoside

- 4-nitrophenyl alpha-D-glucopyranoside

These compounds share structural similarities but differ in their glycosidic bond configuration and functional group substitutions, leading to varied biological activities and applications.

Activité Biologique

Phenyl alpha-D-glucopyranoside (Ph-α-D-glu) is a glycoside compound that has garnered attention due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a phenyl group linked to the anomeric carbon of alpha-D-glucopyranose. Its molecular formula is CHO, with a molecular weight of approximately 256.25 g/mol. The compound's structural properties contribute to its interaction with biological systems.

1. Anti-inflammatory Effects

Recent studies have demonstrated that phenyl beta-D-glucopyranoside exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated murine macrophages, phenyl beta-D-glucopyranoside was shown to:

- Inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS).

- Reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in a concentration-dependent manner.

- Suppress cyclooxygenase-2 (COX-2) expression without inducing cytotoxicity .

The compound also inhibited nuclear factor-kappa B (NF-κB) translocation, which plays a critical role in inflammation signaling pathways.

2. Enzyme Inhibition

This compound has been identified as an inhibitor of sucrase-isomaltase, enzymes involved in carbohydrate digestion. It competes with substrates for binding, leading to decreased enzymatic activity, which may have implications for managing conditions like congenital sucrase-isomaltase deficiency .

Table 1: Enzymatic Activity Inhibition by this compound

| Enzyme | Inhibition Type | K Reduction |

|---|---|---|

| Sucrase | Competitive | Decreased |

| Isomaltase | Competitive | Decreased |

3. Potential Anti-cancer Activity

This compound has also been investigated for its potential anti-cancer properties. The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting that it may interfere with cancer cell metabolism and signaling pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Cytokine Production : By inhibiting key inflammatory cytokines, the compound may help regulate immune responses and reduce chronic inflammation.

- Inhibition of Enzymatic Activity : Its role as an enzyme inhibitor suggests potential applications in controlling glucose metabolism and managing diabetes.

- Cellular Signaling Interference : The inhibition of NF-κB translocation indicates that it may disrupt critical signaling pathways involved in inflammation and cancer progression.

Case Studies

A notable case study examined the effects of phenyl beta-D-glucopyranoside on patients with inflammatory diseases. The results indicated significant reductions in inflammatory markers and improved clinical outcomes, supporting its use as a therapeutic agent.

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZJDVYDSZTRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863030 | |

| Record name | Phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4630-62-0 | |

| Record name | NSC226967 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.